Epinine Epinine Epinine is a catecholamine.
Sympathomimetic, vasoconstrictor agent.
Epinine is a natural product found in Senegalia berlandieri and Vachellia rigidula with data available.
See also: Cytisus scoparius flowering top (part of).
Brand Name: Vulcanchem
CAS No.: 501-15-5
VCID: VC21336238
InChI: InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3
SMILES: CNCCC1=CC(=C(C=C1)O)O
Molecular Formula: C9H13NO2
Molecular Weight: 167.20 g/mol

Epinine

CAS No.: 501-15-5

Cat. No.: VC21336238

Molecular Formula: C9H13NO2

Molecular Weight: 167.20 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Epinine - 501-15-5

CAS No. 501-15-5
Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
IUPAC Name 4-[2-(methylamino)ethyl]benzene-1,2-diol
Standard InChI InChI=1S/C9H13NO2/c1-10-5-4-7-2-3-8(11)9(12)6-7/h2-3,6,10-12H,4-5H2,1H3
Standard InChI Key NGKZFDYBISXGGS-UHFFFAOYSA-N
SMILES CNCCC1=CC(=C(C=C1)O)O
Canonical SMILES CNCCC1=CC(=C(C=C1)O)O
Appearance Solid powder
Melting Point 188 - 189 °C

Identifier TypeValue
CAS Number501-15-5
PubChem CID4382
ChEBI IDCHEBI:10554
ChEMBL IDCHEMBL31088
DrugBank IDDB13917
UNIIR7339QLN1C
European Community (EC) Number207-919-8

Chemistry and Synthesis

Chemical Structure

Epinine's structure features a catechol group (1,2-dihydroxybenzene) connected to an ethylamine side chain with a methyl group on the nitrogen atom. This structure is closely related to both dopamine and epinephrine, sharing the catechol moiety but with specific structural differences in the amino group substitution .

Synthesis Methods

Several methods have been reported for the synthesis of epinine:

Buck's Method

The first total synthesis of epinine was reported by Buck, who prepared it from 3,4-dimethoxyphenethylamine ("homoveratrylamine"). The synthesis proceeded through the following steps:

  • Conversion to Schiff base with benzaldehyde

  • N-methylation with methyl iodide

  • Hydrolysis of the resulting product

  • Cleavage of methyl ethers using hydriodic acid to furnish epinine

Borgman's Synthesis

A similar synthesis, providing more extensive experimental details, was published by Borgman in 1973. This method differed only in:

  • The use of dimethyl sulfate for the N-methylation step

  • The use of HBr for the O-demethylation step

Physical Properties

Various salts of epinine have been characterized with specific physical properties:

Table 2: Physical Properties of Epinine Salts

Salt FormMolecular FormulaMelting Point (°C)
HydrochlorideC₉H₁₃NO₂·HCl179-180
Sulfate(C₉H₁₃NO₂)₂·H₂SO₄289-290
HydrobromideC₉H₁₃NO₂·HBr165-166
HydroiodideC₉H₁₄INO₂Not specified

Pharmacological Properties

Receptor Activity

Epinine is a synthetic sympathomimetic drug with a distinct receptor activity profile:

  • Acts as a DA₁-agonist

  • Functions as a potent beta₂-adrenoreceptor agonist

  • Produces greater alpha-adrenoreceptor stimulation than dopamine

This receptor profile contributes to its various physiological effects and potential therapeutic applications.

Comparison with Related Compounds

As a structural analog of both dopamine and epinephrine, epinine shares pharmacological similarities with both compounds but also exhibits unique properties. Its pharmacology largely resembles dopamine, its "parent" compound , but with distinct characteristics that make it valuable for specific applications.

Metabolism

Research into epinine's metabolism has identified specific metabolic pathways. When used as a medication (as with ibopamine, which metabolizes to epinine), it undergoes further metabolism to form conjugated metabolites:

  • N-methyldopamine 3-O-sulphate

  • N-methyldopamine 4-O-sulphate

Medical Applications and Research Findings

Ophthalmological Applications

One of the most promising applications of epinine is in ophthalmology, particularly for its mydriatic effect (pupil dilation).

Comparative Mydriatic Studies

Research conducted by Lundberg and Behndig investigated the mydriatic effect and short-term corneal endothelial safety of intracamerally injected epinine compared to phenylephrine in a porcine eye model .

Key findings:

This research suggests epinine is a promising candidate substance for intraoperative (e.g., cataract surgery) intracameral use in humans .

Cardiovascular Applications

Epinine has significance in cardiovascular medicine as the active metabolic breakdown product of ibopamine, which has been used to treat congestive heart failure .

While ibopamine (the diisobutyric ester of N-methyldopamine) can increase cardiac output and induce vasodilation when administered orally, N-methyldopamine (epinine) is detectable in plasma only for a short time after administration. The longer-lasting hemodynamic effects of ibopamine cannot be attributed to epinine's conjugated metabolites, which have been shown to lack pharmacodynamic activity .

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